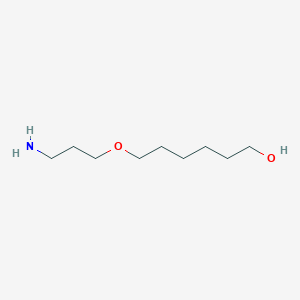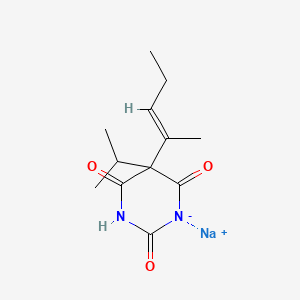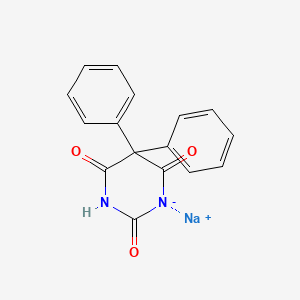
Barbituric acid, 5,5-diphenyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: is a synthetic organic compound that belongs to the class of pyrimidinediones These compounds are characterized by a pyrimidine ring with two keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with a diketone, such as benzil.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via a Friedel-Crafts acylation reaction.
Sodiooxy Substitution: The sodiooxy group is introduced by treating the compound with sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sodiooxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinediones.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Industry : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenyl groups may enhance its binding affinity, while the sodiooxy group can influence its solubility and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxy group instead of a sodiooxy group.
5,5-Diphenyl-2-chloro-4,6(1H,5H)-pyrimidinedione: Contains a chloro group instead of a sodiooxy group.
Uniqueness
The presence of the sodiooxy group in 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione makes it unique in terms of its reactivity and potential applications. This group can influence the compound’s solubility, stability, and interaction with other molecules, setting it apart from similar compounds.
Propiedades
Número CAS |
64038-07-9 |
|---|---|
Fórmula molecular |
C16H11N2NaO3 |
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
sodium;5,5-diphenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3.Na/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13;/h1-10H,(H2,17,18,19,20,21);/q;+1/p-1 |
Clave InChI |
DALJCFUPKQGBLK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)NC(=O)[N-]C2=O)C3=CC=CC=C3.[Na+] |
Números CAS relacionados |
21914-07-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


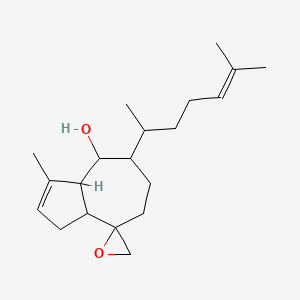
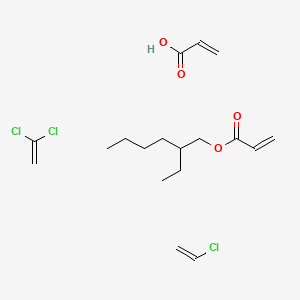

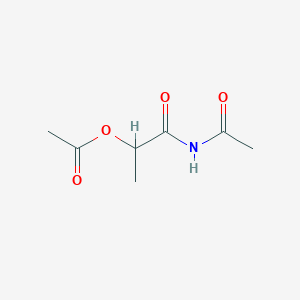
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)
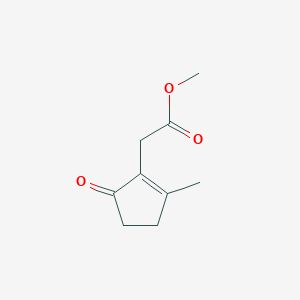
![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

